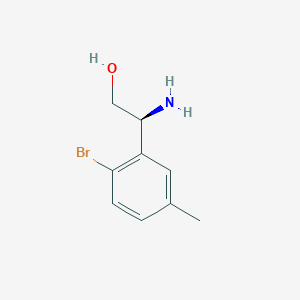
(2s)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a bromine and a methyl group substituted on the phenyl ring. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-bromo-5-methylbenzaldehyde.
Formation of Intermediate: The aldehyde group of 2-bromo-5-methylbenzaldehyde is subjected to a reductive amination reaction with an amine, such as glycine, in the presence of a reducing agent like sodium cyanoborohydride. This step forms an intermediate imine.
Reduction: The imine intermediate is then reduced to form the desired amino alcohol. This reduction can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination and reduction steps efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-amino-2-(2-bromo-5-methylphenyl)acetone.
Reduction: Formation of 2-amino-2-(2-bromo-5-methylphenyl)ethane.
Substitution: Formation of 2-amino-2-(2-azido-5-methylphenyl)ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol: This compound has a fluorine atom instead of a bromine atom on the phenyl ring.
(2S)-2-Amino-2-(2-chloro-5-methylphenyl)ethan-1-ol: This compound has a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
Bromine Substitution: The presence of a bromine atom in (2S)-2-Amino-2-(2-bromo-5-methylphenyl)ethan-1-ol can influence its reactivity and interactions with other molecules, making it unique compared to its fluorine and chlorine analogs.
Steric and Electronic Effects: The bromine atom’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity differently than fluorine or chlorine substitutions.
Eigenschaften
Molekularformel |
C9H12BrNO |
|---|---|
Molekulargewicht |
230.10 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2-bromo-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-8(10)7(4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
MLSGMKRZTMJOFC-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)Br)[C@@H](CO)N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Br)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)
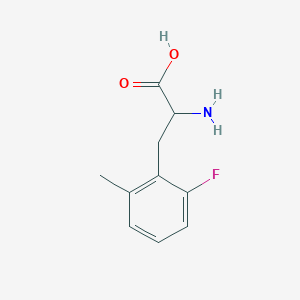

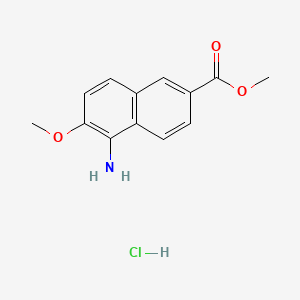
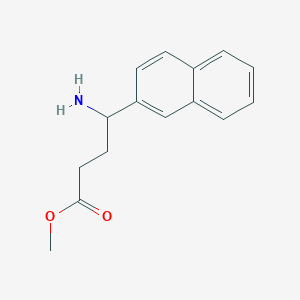
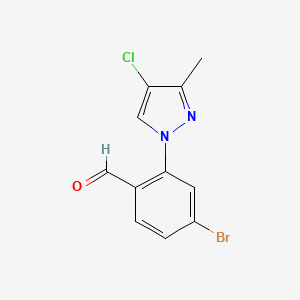
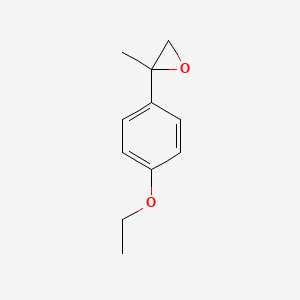
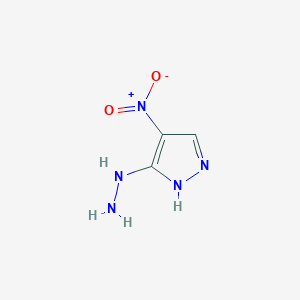
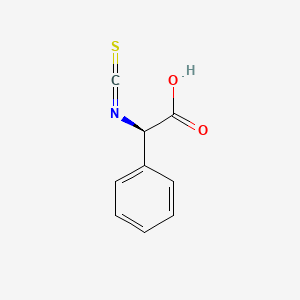
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
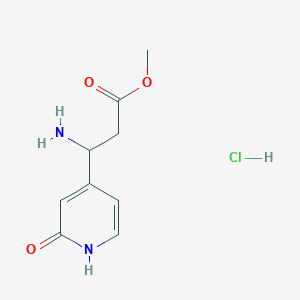

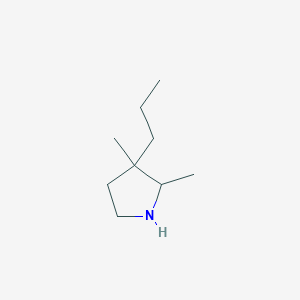
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13614755.png)
